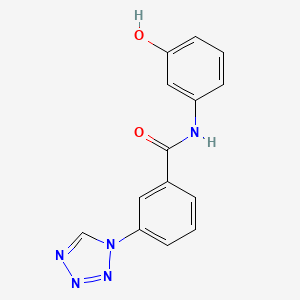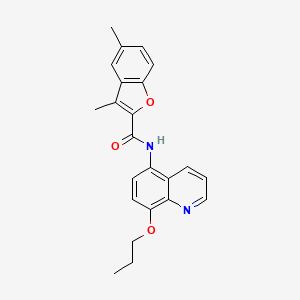
N-(3-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features both a hydroxyphenyl group and a tetrazole ring. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reaction: The tetrazole intermediate is then coupled with a 3-hydroxyphenyl derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides for ether formation, acyl chlorides for ester formation.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
N-(3-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of polymers or other materials.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. Generally, compounds with hydroxyphenyl and tetrazole groups can interact with enzymes or receptors, potentially inhibiting or activating them. The exact molecular targets and pathways would need to be determined through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-hydroxyphenyl)-3-(1H-tetrazol-1-yl)acetamide
- N-(4-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide
Uniqueness
N-(3-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is unique due to the specific positioning of the hydroxy group and the tetrazole ring, which can influence its reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C14H11N5O2 |
|---|---|
Poids moléculaire |
281.27 g/mol |
Nom IUPAC |
N-(3-hydroxyphenyl)-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H11N5O2/c20-13-6-2-4-11(8-13)16-14(21)10-3-1-5-12(7-10)19-9-15-17-18-19/h1-9,20H,(H,16,21) |
Clé InChI |
XFEDYJKWCLHWQY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=CC(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11312120.png)
![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11312121.png)
![2-(4-fluorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B11312129.png)
![2-(4-fluorophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide](/img/structure/B11312146.png)
![6-chloro-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11312151.png)
![N-(4-chlorophenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B11312155.png)
![N-(4-fluorophenyl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11312156.png)
![2-{3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B11312157.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11312161.png)
![N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine](/img/structure/B11312167.png)
![N-[4-(diethylamino)benzyl]-2-phenoxy-N-(pyridin-2-yl)acetamide](/img/structure/B11312171.png)

![4-({[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B11312190.png)
